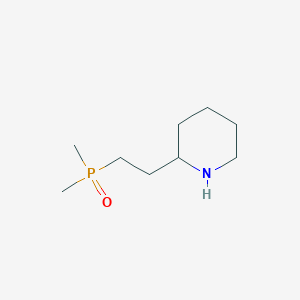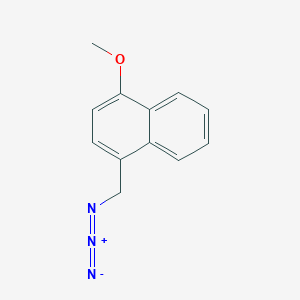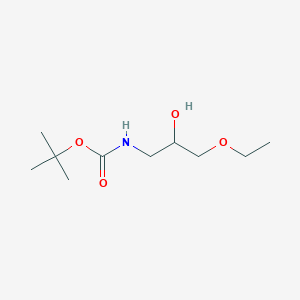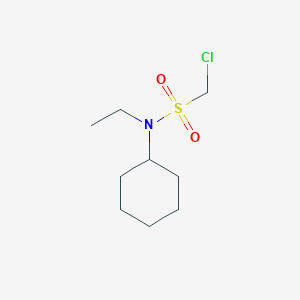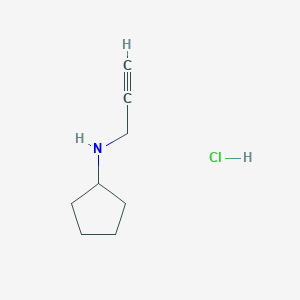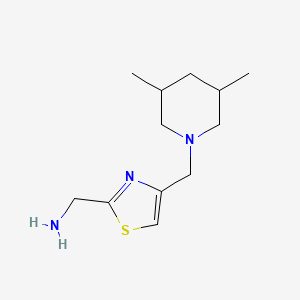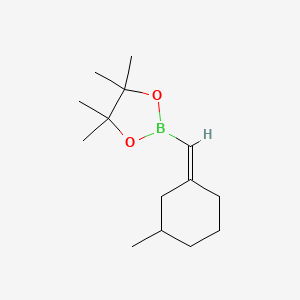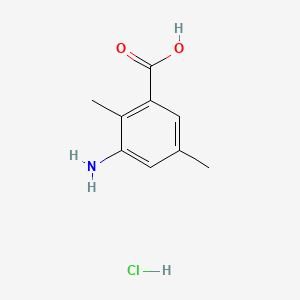![molecular formula C8H15NO B13543889 4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
4A-methyloctahydrofuro[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4A-methyloctahydrofuro[3,4-b]pyridine is a heterocyclic compound that features a fused ring system containing both furan and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4A-methyloctahydrofuro[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with benzaldehydes and acetophenones in the presence of barium hydroxide in DMF at 150°C for several hours can yield the desired compound . Another approach involves microwave-assisted synthesis, which offers advantages such as milder conditions, higher reaction rates, and improved product purity .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and reuse of catalysts and solvents are crucial for cost-effective and environmentally friendly industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4A-methyloctahydrofuro[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the ring system.
Applications De Recherche Scientifique
4A-methyloctahydrofuro[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound’s properties make it useful in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4A-methyloctahydrofuro[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis . In antimicrobial applications, it may interfere with essential bacterial enzymes, disrupting cellular processes and leading to cell death.
Comparaison Avec Des Composés Similaires
4A-methyloctahydrofuro[3,4-b]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and have been extensively studied for their biological activities.
Octahydro-1H-pyrrolo[3,4-b]pyridine: This compound is structurally related and has been used as an intermediate in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine |
InChI |
InChI=1S/C8H15NO/c1-8-3-2-4-9-7(8)5-10-6-8/h7,9H,2-6H2,1H3 |
Clé InChI |
VUGMYTZDDHEGHJ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCNC1COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



